2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide
Description
Chemical Structure:
The compound (CAS: 303148-65-4) features a benzimidazole core substituted with a 6-chloro group, a 4-methylphenyl group at position 2, and an acetamide moiety linked via an ether oxygen at position 1 (Figure 1). Its molecular formula is C₁₆H₁₃ClN₂O₃ (molecular weight: 316.74 g/mol) .
Properties
IUPAC Name |
2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-2-4-11(5-3-10)16-19-13-7-6-12(17)8-14(13)20(16)22-9-15(18)21/h2-8H,9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJFJRSEWYUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)N)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The chloro and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the methylphenyl group can be introduced using Friedel-Crafts alkylation.
Acetamide Formation: The final step involves the reaction of the substituted benzimidazole with chloroacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its benzimidazole core, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The chloro and methylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Features :
- Benzimidazole backbone: Known for pharmacological versatility in antiviral, antimicrobial, and anticancer applications .
- 4-Methylphenyl: Contributes steric bulk and modulates electronic properties. Acetamide side chain: Provides hydrogen-bonding capacity for target interactions.
Comparison with Structurally Similar Compounds
Benzimidazole-Thiazolidinone Hybrids
Example Compound: 2-[2-(4-Cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide .
| Feature | Target Compound | Thiazolidinone Hybrids |
|---|---|---|
| Core Structure | Benzimidazole | Benzimidazole + thiazolidinone ring |
| Substituents | 6-Cl, 4-methylphenyl, acetamide | 4-Cyanophenyl, variable substituents on thiazolidinone |
| Synthesis | Not explicitly described in evidence | Condensation of o-phenylenediamine with aldehydes |
| Biological Activity | Unknown (no direct data) | Antidiabetic, antimicrobial (inferred from class) |
Benzimidazole-Triazole-Thiazole Derivatives
Example Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) .
Key Difference : The triazole-thiazole moiety introduces rigidity and additional hydrogen-bonding sites, improving binding to viral proteases or polymerases .
Benzothiazole-Based Acetamides
Example Compound : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide .
Key Difference : Benzothiazoles often exhibit stronger π-π stacking interactions due to sulfur’s electronegativity, which may enhance DNA intercalation in anticancer applications .
Ester Derivatives
Example Compound: Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate (CAS: 13738-23-3) .
| Feature | Target Compound | Ester Derivative |
|---|---|---|
| Functional Group | Acetamide (-NHCOCH₃) | Ethyl ester (-COOEt) |
| Molecular Weight | 316.74 g/mol | 358.82 g/mol |
| Lipophilicity | Moderate (logP ~2–3) | Higher (logP ~3–4) |
Biological Activity
The compound 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide, also known by its CAS number 303148-65-4, is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H13ClN2O3, with a molecular weight of 316.74 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2O3 |
| Molecular Weight | 316.74 g/mol |
| Boiling Point | Predicted: ~520.8 °C |
| Density | Predicted: ~1.35 g/cm³ |
| pKa | ~2.87 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives, including this compound. A study published in Nature explored the effects of similar compounds on oxidative stress-induced neuroinflammation. The research demonstrated that these derivatives could significantly reduce oxidative stress and inflammation in neuronal cells exposed to ethanol-induced neurodegeneration models in rats .
Mechanisms of Action
The proposed mechanisms through which this compound exerts its neuroprotective effects include:
- Reduction of Oxidative Stress : The compound has been shown to enhance antioxidant enzyme activity, thereby mitigating oxidative damage.
- Inhibition of Neuroinflammation : It downregulates pro-inflammatory cytokines such as TNF-α and IL-6, which are typically elevated in neurodegenerative conditions.
Case Studies
One notable case study involved the administration of this compound in a rat model subjected to ethanol-induced neurotoxicity. The treated group exhibited:
- Improved Memory Function : Behavioral tests indicated better cognitive performance compared to untreated controls.
- Biochemical Markers : ELISA assays showed reduced levels of inflammatory markers (TNF-α and COX-2) in brain tissues post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
